molecular formula C52H36N2 B3117024 N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine CAS No. 220721-68-6

N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine

Cat. No.: B3117024
CAS No.: 220721-68-6
M. Wt: 688.9 g/mol
InChI Key: SSBPBRYKYNKEPI-UHFFFAOYSA-N
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Description

N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine is a useful research compound. Its molecular formula is C52H36N2 and its molecular weight is 688.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Material Science Applications

Anthraquinones and their derivatives, including anthracene-related compounds, have attracted attention in industries such as pharmaceuticals, clothes dyeing, and food colorants due to their diverse chemical properties and biological activities. Their structural diversity and the roles of some molecules in the life of organisms, as well as specific biological activities, open doors towards innovative natural substances (Fouillaud et al., 2016).

Pharmaceutical Research

The study of aromatic amines, including anthracene-based compounds, is critical in understanding the primary stages of photochemical reactions in complexes, which can radically change the mechanism of initial stages and determine the composition of end products. This knowledge is crucial for developing new pharmaceuticals and understanding their behavior under various conditions (Vannikov et al., 1995).

Environmental Studies

Research on nitrogen-containing compounds, including amines and their derivatives, focuses on their degradation using advanced oxidation processes (AOPs). This is vital for treating water contaminated with toxic and hazardous amino-compounds, highlighting the environmental impact and treatment strategies for such chemicals (Bhat & Gogate, 2021).

Properties

IUPAC Name

N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H36N2/c1-5-21-37(22-6-1)53(38-23-7-2-8-24-38)51-45-33-17-13-29-41(45)49(42-30-14-18-34-46(42)51)50-43-31-15-19-35-47(43)52(48-36-20-16-32-44(48)50)54(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-36H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBPBRYKYNKEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)N(C9=CC=CC=C9)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a flask were placed 35 g of 9,9′-bianthryl and 300 mL of carbon tetrachloride, and to the vigorously stirred mixture was slowly added 40 g of bromine under cooling. After addition, the mixture was slowly warmed and then refluxed for 1 hour with stirring. Carbon tetrachloride was evaporated from the reaction mixture under a reduced pressure, the residual solid was extracted with carbon tetrachloride using a Soxhlet extractor. The extract was dried and concentrated to give 42 g(yield 81%) of 10,10′-dibromo-9,9′-bianthryl. Then, in a 100 mL three-necked flask were placed 25 g of 10,10′-dibromo-9,9′-bianthryl, 20 g of diphenylamine, 17 g of potassium carbonate, 0.4 g of copper powder and 80 mL of nitrobenzene, and the mixture was stirred at 200° C. for 30 hours. After completion of the reaction, toluene was added to the mixture. The mixture was filtered to remove inorganics. Toluene and nitrobenzene were evaporated under a reduced pressure. The residue was purified by column chromatography on silica gel eluting with a 1:2 mixture of toluene and ligroin, to give 19 g(yield: 55%) of 10,10′-bis(diphenylamino)-9,9′-bianthryl.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.